molecular formula C16H16O3 B1661914 2-Benzyloxybenzyl Acetate CAS No. 1073234-31-7

2-Benzyloxybenzyl Acetate

Cat. No. B1661914
M. Wt: 256.30
InChI Key: AEQBBYFCUOIBIW-UHFFFAOYSA-N
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Description

2-Benzyloxybenzyl Acetate is a chemical compound with the molecular formula C16H16O3 and a molecular weight of 256.30 . It is a clear liquid that appears colorless to light yellow to light orange . .


Physical And Chemical Properties Analysis

2-Benzyloxybenzyl Acetate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.13 . .

properties

IUPAC Name

(2-phenylmethoxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13(17)18-12-15-9-5-6-10-16(15)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQBBYFCUOIBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659772
Record name [2-(Benzyloxy)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxybenzyl Acetate

CAS RN

1073234-31-7
Record name [2-(Benzyloxy)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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